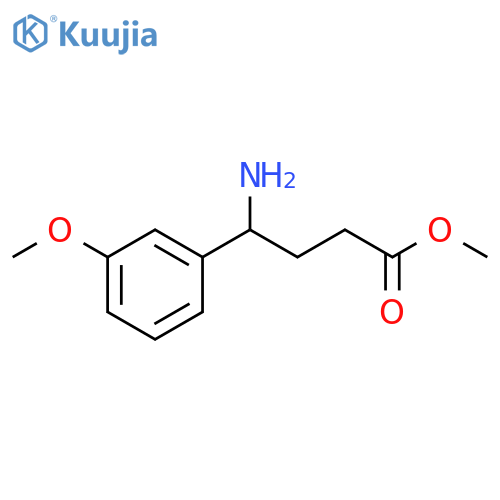Cas no 1518432-51-3 (methyl 4-amino-4-(3-methoxyphenyl)butanoate)

methyl 4-amino-4-(3-methoxyphenyl)butanoate 化学的及び物理的性質
名前と識別子
-
- methyl 4-amino-4-(3-methoxyphenyl)butanoate
- 1518432-51-3
- EN300-1867848
-
- インチ: 1S/C12H17NO3/c1-15-10-5-3-4-9(8-10)11(13)6-7-12(14)16-2/h3-5,8,11H,6-7,13H2,1-2H3
- InChIKey: DMBHSCCMGLBUHG-UHFFFAOYSA-N
- ほほえんだ: O(C)C1=CC=CC(=C1)C(CCC(=O)OC)N
計算された属性
- せいみつぶんしりょう: 223.12084340g/mol
- どういたいしつりょう: 223.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 6
- 複雑さ: 220
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 61.6Ų
methyl 4-amino-4-(3-methoxyphenyl)butanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1867848-1.0g |
methyl 4-amino-4-(3-methoxyphenyl)butanoate |
1518432-51-3 | 1g |
$1100.0 | 2023-06-02 | ||
| Enamine | EN300-1867848-5g |
methyl 4-amino-4-(3-methoxyphenyl)butanoate |
1518432-51-3 | 5g |
$3189.0 | 2023-09-18 | ||
| Enamine | EN300-1867848-1g |
methyl 4-amino-4-(3-methoxyphenyl)butanoate |
1518432-51-3 | 1g |
$1100.0 | 2023-09-18 | ||
| Enamine | EN300-1867848-0.05g |
methyl 4-amino-4-(3-methoxyphenyl)butanoate |
1518432-51-3 | 0.05g |
$924.0 | 2023-09-18 | ||
| Enamine | EN300-1867848-2.5g |
methyl 4-amino-4-(3-methoxyphenyl)butanoate |
1518432-51-3 | 2.5g |
$2155.0 | 2023-09-18 | ||
| Enamine | EN300-1867848-10.0g |
methyl 4-amino-4-(3-methoxyphenyl)butanoate |
1518432-51-3 | 10g |
$4729.0 | 2023-06-02 | ||
| Enamine | EN300-1867848-0.1g |
methyl 4-amino-4-(3-methoxyphenyl)butanoate |
1518432-51-3 | 0.1g |
$968.0 | 2023-09-18 | ||
| Enamine | EN300-1867848-5.0g |
methyl 4-amino-4-(3-methoxyphenyl)butanoate |
1518432-51-3 | 5g |
$3189.0 | 2023-06-02 | ||
| Enamine | EN300-1867848-10g |
methyl 4-amino-4-(3-methoxyphenyl)butanoate |
1518432-51-3 | 10g |
$4729.0 | 2023-09-18 | ||
| Enamine | EN300-1867848-0.5g |
methyl 4-amino-4-(3-methoxyphenyl)butanoate |
1518432-51-3 | 0.5g |
$1056.0 | 2023-09-18 |
methyl 4-amino-4-(3-methoxyphenyl)butanoate 関連文献
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
methyl 4-amino-4-(3-methoxyphenyl)butanoateに関する追加情報
Methyl 4-amino-4-(3-methoxyphenyl)butanoate (CAS No. 1518432-51-3): A Comprehensive Overview
Methyl 4-amino-4-(3-methoxyphenyl)butanoate, identified by its CAS number 1518432-51-3, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, featuring a unique structural arrangement of functional groups, has garnered attention due to its potential applications in drug development and synthetic biology. The combination of an amino group, a butanoate ester, and a methoxyphenyl moiety makes it a versatile intermediate for various chemical modifications and biological assays.
The< strong>4-amino-4-(3-methoxyphenyl)butanoate moiety is particularly noteworthy for its role in the synthesis of more complex molecules. The presence of the amino group allows for further functionalization via reactions such as acylation, amidation, and coupling, while the ester functionality provides a site for hydrolysis or transesterification. These properties make it an invaluable building block in the construction of peptidomimetics and other pharmacologically relevant compounds.
In recent years, there has been growing interest in the development of novel therapeutic agents targeting neurological disorders. The< strong>3-methoxyphenyl group, commonly found in many bioactive molecules, is known for its ability to interact with specific receptors and enzymes in the central nervous system. This has led to extensive research into derivatives of< strong>3-methoxyphenyl-containing compounds as potential treatments for conditions such as Alzheimer's disease, Parkinson's disease, and depression.
Methyl 4-amino-4-(3-methoxyphenyl)butanoate has been explored in several preclinical studies as a precursor for synthesizing more complex molecules with enhanced pharmacological properties. For instance, researchers have investigated its potential use in creating ligands that can modulate the activity of neurotransmitter receptors. The< strong>amino and< strong>ester functionalities provide multiple points of intervention for chemical modifications, allowing scientists to fine-tune the molecule's solubility, bioavailability, and target specificity.
The pharmaceutical industry has also shown interest in< strong>Methyl 4-amino-4-(3-methoxyphenyl)butanoate due to its potential role in developing enzyme inhibitors. Enzymes are critical targets for many drugs, and modulating their activity can have therapeutic benefits. The structural features of this compound make it a promising candidate for designing inhibitors that can selectively target specific enzymatic pathways involved in various diseases.
In addition to its pharmaceutical applications, Methyl 4-amino-4-(3-methoxyphenyl)butanoate has found utility in synthetic chemistry as a versatile intermediate. Its ability to undergo various chemical transformations makes it a valuable reagent for constructing more complex organic molecules. Researchers have utilized this compound in the synthesis of natural products, agrochemicals, and specialty chemicals, highlighting its broad applicability.
The synthesis of Methyl 4-amino-4-(3-methoxyphenyl)butanoate typically involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations such as esterification or reduction. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research and industrial applications.
The biological activity of Methyl 4-amino-4-(3-methoxyphenyl)butanoate has been studied extensively in vitro and in vivo. Preliminary results suggest that it may exhibit properties such as receptor binding affinity, enzyme inhibition, and modulation of signaling pathways. These findings have prompted further investigation into its potential therapeutic applications. Additionally, the compound's safety profile has been evaluated through toxicological studies, which have provided insights into its metabolic stability and potential side effects.
The future prospects for Methyl 4-amino-4-(3-methoxyphenyl)butanoate are promising, with ongoing research aimed at expanding its applications in drug discovery and material science. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this field. As our understanding of molecular interactions continues to grow, compounds like Methyl 4-amino-4-(3-methoxyphenyl)butanoate will play an increasingly important role in developing novel therapies and advanced materials.
1518432-51-3 (methyl 4-amino-4-(3-methoxyphenyl)butanoate) 関連製品
- 1219903-04-4(N-(furan-2-yl)methyl-1-methanesulfonyl-N-(thiophen-3-yl)methylpiperidine-4-carboxamide)
- 126829-66-1(13-acetoxy-3beta-hydroxy-germacra-1(10)E,4E,7(11)-trien-12,6alpha-olide)
- 139183-87-2(Methyl 6-(aminomethyl)nicotinate)
- 1227564-44-4((6-Amino-3-bromopyridin-2-yl)methanol)
- 340816-68-4(2-(benzylsulfanyl)-6-methylpyridine-3-carbonitrile)
- 2138142-49-9(2-Naphthalenesulfonamide, 1,2,3,4-tetrahydro-7-methoxy-)
- 2134235-86-0(2,2-Dimethyl-4-oxo-3,7,10,13,16,19,22,25-octaoxaoctacosan-28-oic acid)
- 2416228-93-6(2-cyclopropyl-4-methoxypiperidine hydrochloride, Mixture of diastereomers)
- 2138803-93-5(4-(2-bromoethenyl)-1,3,5-trimethyl-1H-pyrazole)
- 1114944-21-6(3-(2,3-dimethoxyphenyl)-5-[5-({[(4-methylphenyl)methyl]sulfanyl}methyl)furan-2-yl]-1,2,4-oxadiazole)



